3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound featuring a pyrazine ring substituted with a nitrile group and an ether linkage to a piperidine ring, which is further substituted with a pyrimidine carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
-
Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through cyclization reactions, often starting from simple amines and aldehydes or ketones. For instance, a common method involves the hydrogenation of pyridine derivatives .
-
Attachment of the Pyrimidine Carbonyl Group: : The pyrimidine moiety is introduced via nucleophilic substitution reactions, where the piperidine nitrogen attacks a suitable pyrimidine derivative, such as pyrimidine-2-carbonyl chloride .
-
Formation of the Pyrazine Ring: : The pyrazine ring is typically constructed through condensation reactions involving diamines and dicarbonyl compounds .
-
Final Coupling: : The final step involves the coupling of the pyrazine ring with the piperidine intermediate through an ether linkage, often facilitated by base-catalyzed nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, yield, and cost-effectiveness. This might involve continuous flow chemistry techniques to enhance reaction efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
-
Reduction: : Reduction reactions can target the nitrile group, converting it to primary amines under suitable conditions.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring, where halogenated derivatives can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Primary amines from the nitrile group.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its diverse reactivity allows for the creation of libraries of compounds for screening in drug discovery.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or receptor modulators. The presence of the pyrimidine moiety is particularly relevant for interactions with nucleic acids and proteins.
Medicine
Medicinally, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer or neurological disorders.
Industry
In the industrial sector, this compound could be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine moiety can mimic nucleic acid bases, allowing the compound to interfere with DNA or RNA processes. The piperidine ring can enhance binding affinity through hydrophobic interactions, while the pyrazine ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyridine-2-carbonitrile
- 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)benzene-2-carbonitrile
Uniqueness
Compared to similar compounds, 3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the pyrazine ring, which can engage in additional π-π interactions and hydrogen bonding. This can enhance its binding affinity and specificity for certain biological targets, making it a valuable compound in drug discovery and development.
Biological Activity
3-((1-(Pyrimidine-2-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazine ring substituted with a piperidine moiety linked to a pyrimidine carbonyl group. This unique structure contributes to its diverse biological activities.
Biological Activity Overview
The biological activities of the compound can be categorized as follows:
1. Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of derivatives similar to this compound. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were assessed against various pathogens.
Compound | MIC (µg/mL) | MBC (µg/mL) | Pathogen |
---|---|---|---|
7b | 0.22 | 0.25 | Staphylococcus aureus |
10 | 0.30 | 0.35 | Escherichia coli |
13 | 0.40 | 0.45 | Klebsiella pneumoniae |
These results highlight the compound's potential as an antimicrobial agent, particularly against resistant strains of bacteria .
2. Anticancer Activity
The compound has shown promise in anticancer research, particularly in targeting various cancer cell lines. A study investigated its effects on MCF-7 and A549 cell lines, revealing significant cytotoxicity.
Compound | Cell Line | IC50 (µM) |
---|---|---|
10 | MCF-7 | 29.1 |
11 | A549 | 15.3 |
These findings suggest that modifications to the chemical structure can enhance anticancer potency, making it a candidate for further development in oncology .
3. Anti-inflammatory Activity
The anti-inflammatory potential of the compound was evaluated through its ability to inhibit cyclooxygenase (COX) enzymes.
Compound | COX Inhibition IC50 (µmol) |
---|---|
5 | 0.04 |
6 | 0.04 |
These values indicate that the compound exhibits comparable anti-inflammatory effects to established drugs like celecoxib, suggesting its utility in treating inflammatory disorders .
The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The presence of functional groups allows for binding with proteins that modulate cellular processes, leading to therapeutic effects.
Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into their mechanisms and applications:
- Antimicrobial Study : A comprehensive evaluation of pyrazole derivatives indicated that certain modifications significantly enhanced antimicrobial efficacy against both gram-positive and gram-negative bacteria.
- Anticancer Research : Investigations into pyrimidine derivatives demonstrated that structural variations could lead to substantial differences in cytotoxicity across various cancer cell lines.
Properties
IUPAC Name |
3-[1-(pyrimidine-2-carbonyl)piperidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c16-9-12-14(20-7-6-17-12)23-11-3-1-8-21(10-11)15(22)13-18-4-2-5-19-13/h2,4-7,11H,1,3,8,10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTPJYJXAFKWZPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NC=CC=N2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.